molecular formula C28H31ClFN7O5S B8210178 ERK-IN-3 benzenesulfonate

ERK-IN-3 benzenesulfonate

Cat. No.: B8210178
M. Wt: 632.1 g/mol
InChI Key: JXWBNMQMMAONIH-GMUIIQOCSA-N
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Description

ASN007 (benzenesulfonate) is a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is particularly effective against tumors with mutations in the RAS and RAF pathways. This compound is currently under clinical development for cancer treatment due to its potent antiproliferative activity in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASN007 (benzenesulfonate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

  • Formation of the benzenesulfonate core.
  • Introduction of functional groups to enhance selectivity and potency.
  • Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of ASN007 (benzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ASN007 (benzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

ASN007 (benzenesulfonate) has a wide range of applications in scientific research, including:

Mechanism of Action

ASN007 (benzenesulfonate) exerts its effects by inhibiting the activity of ERK1 and ERK2 kinases. It is a reversible ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases. This inhibition blocks the phosphorylation of downstream targets, leading to the suppression of cell proliferation and induction of apoptosis. The presence of RAS/RAF pathway mutations enhances the efficacy of ASN007 (benzenesulfonate), making it particularly effective in tumors with these mutations .

Comparison with Similar Compounds

ASN007 (benzenesulfonate) is unique in its high selectivity and potency against ERK1/2 kinases. Similar compounds include:

    GDC-0994: Another ERK1/2 inhibitor with similar applications but different chemical structure.

    BVD-523: An ERK1/2 inhibitor with broader activity against various cancer cell lines.

    SCH772984: A selective ERK1/2 inhibitor with distinct pharmacokinetic properties.

Compared to these compounds, ASN007 (benzenesulfonate) demonstrates stronger efficacy in tumors with RAS and RAF mutations, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide;benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN7O2.C6H6O3S/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14;7-10(8,9)6-4-2-1-3-5-6/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30);1-5H,(H,7,8,9)/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWBNMQMMAONIH-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClFN7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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